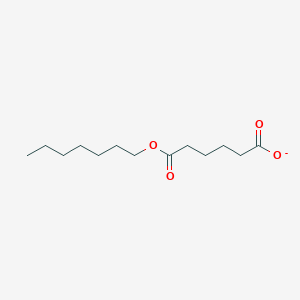

6-(Heptyloxy)-6-oxohexanoate

Description

Contextualization within Ester and Keto-Ester Chemistry Research

Esters and β-keto esters are foundational pillars in the world of organic synthesis. ucc.ieresearchgate.net They serve as crucial intermediates in the creation of a vast array of complex molecules. ucc.ie The significance of these functional groups lies in their reactivity and versatility.

β-Keto esters, for instance, are prized for containing both electrophilic and nucleophilic sites, making them valuable synthons. ucc.ie Their synthesis is often achieved through reactions like the Claisen condensation, where two ester molecules react in the presence of a base. researchgate.net The transesterification of β-keto esters is another common method for modifying these molecules, a process that has applications in fields ranging from pharmaceuticals to the production of biodiesel. ucc.ie

The development of new catalytic systems, including the use of palladium and other transition metals, has greatly expanded the utility of ester and keto-ester chemistry. nih.gov These catalysts can facilitate reactions under milder conditions and with greater selectivity, opening up new possibilities for the synthesis of novel compounds. ucc.ienih.gov

Hypothesized Research Trajectories for Novel Organic Compounds

The investigation of a new organic compound like 6-(heptyloxy)-6-oxohexanoate would likely follow several key research trajectories. A primary focus would be on its potential as a monomer for polymerization. The introduction of functional pendant groups can significantly impact the thermal and physical properties of the resulting polymers. rsc.org For example, the incorporation of specific side chains can alter a polymer's glass transition temperature and thermal stability. rsc.org

Another avenue of research would be to explore the compound's reactivity in various organic transformations. This could involve its use in condensation reactions to build larger molecular frameworks or its modification through reactions at the ester or potential keto group. The development of functional poly(ester amide)s through reactions like thiol-ene chemistry showcases how a parent polymer can be modified to create a library of materials with diverse properties. rsc.org

Methodological Approaches to Initial Compound Investigation

The initial investigation of a novel compound such as this compound would begin with its thorough characterization using a suite of analytical techniques. The development of new methodologies in organic synthesis is a dynamic area of modern chemistry, driven by the need for more efficient and sustainable processes. rroij.com

Initial Characterization:

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be employed to confirm the compound's molecular structure.

Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. nih.gov Advanced techniques like Supersonic GC-MS can be particularly useful for analyzing thermally labile compounds that may degrade under standard GC-MS conditions. nih.gov

Physical and Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine key thermal properties such as melting point, boiling point, and decomposition temperature. rsc.org

Computational and Synthetic Exploration:

The advancement of computational chemistry and artificial intelligence is revolutionizing how organic chemistry research is conducted. nso-journal.org

Retrosynthetic Analysis: AI-powered tools can assist in planning the synthesis of novel compounds by working backward from the target molecule to identify potential starting materials and reaction pathways. nso-journal.org

Catalyst and Reaction Design: Computational tools can be used to design and optimize new catalysts and reaction conditions for the synthesis and transformation of the compound. upenn.edu The development of efficient and selective reactions is a cornerstone of modern synthetic chemistry. mdpi.com

The systematic application of these methodologies would provide a comprehensive understanding of the chemical and physical properties of this compound, paving the way for its potential application in materials science and synthetic chemistry.

Structure

3D Structure

Properties

CAS No. |

17961-11-4 |

|---|---|

Molecular Formula |

C13H23O4- |

Molecular Weight |

243.32 g/mol |

IUPAC Name |

6-heptoxy-6-oxohexanoate |

InChI |

InChI=1S/C13H24O4/c1-2-3-4-5-8-11-17-13(16)10-7-6-9-12(14)15/h2-11H2,1H3,(H,14,15)/p-1 |

InChI Key |

BJIUNQZHYLBUNL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCOC(=O)CCCCC(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Heptyloxy 6 Oxohexanoate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic approach to 6-(heptyloxy)-6-oxohexanoate reveals two primary disconnection points, leading to strategies centered on esterification and the introduction of the keto group.

Esterification Pathways for this compound Synthesis

The most direct synthetic route involves the esterification of adipic acid with heptanol (B41253). This process can be catalyzed by acids or enzymes. google.comresearchgate.net

Fischer-Speier Esterification: This traditional method utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to react adipic acid with heptanol. rsc.orgunimi.it The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. google.comunimi.it However, a significant challenge with dicarboxylic acids like adipic acid is the potential for the formation of the diester, diheptyl adipate (B1204190), as a byproduct. google.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial to maximize the yield of the desired monoester.

Selective Mono-esterification: Achieving high selectivity for the monoester is a primary concern. One approach involves using a large excess of the dicarboxylic acid relative to the alcohol, which statistically favors the formation of the monoester. However, this necessitates a subsequent separation of the unreacted adipic acid. Another strategy involves the use of specific catalysts or reaction conditions that favor mono-esterification. For instance, the use of alumina (B75360) as a catalyst has been shown to promote selective monomethyl esterification of dicarboxylic acids by the chemisorption of the monocarboxylate. acs.org

Alternative Esterification Methods: Other methods for esterification include the use of alkylating agents with a carboxylate salt or the activation of the carboxylic acid group. acs.org For example, imidazole (B134444) carbamates have been demonstrated as effective reagents for the chemoselective esterification of carboxylic acids. acs.org

Optimized Reaction Conditions and Catalytic Systems

Optimizing reaction conditions and employing suitable catalytic systems are paramount for the efficient and selective synthesis of this compound.

Enzyme-Catalyzed Synthesis Approaches

Enzymatic catalysis, particularly with lipases, offers a green and highly selective alternative to traditional chemical methods for ester synthesis. dss.go.thnih.gov

Advantages of Enzymatic Synthesis: Lipases operate under mild conditions of temperature and pressure, which can reduce energy consumption and minimize side reactions and product degradation that often occur at high temperatures in chemical catalysis. google.comdss.go.th They can exhibit high regioselectivity, which is particularly advantageous in the synthesis of monoesters of dicarboxylic acids. dss.go.th

Immobilized Lipases: To enhance stability and facilitate reuse, lipases are often immobilized on solid supports. google.comnih.gov Common supports include nylon and other polymers. Immobilized lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme RM IM), have been successfully used for the synthesis of adipate esters. google.com

Reaction Medium: Enzymatic esterifications are often carried out in organic solvents to shift the equilibrium towards ester formation by minimizing water concentration. nih.gov Solvent-free systems are also being explored to further enhance the green credentials of the process. dss.go.th

A study on the enzymatic synthesis of esters using an immobilized lipase (B570770) from Candida cylindracea demonstrated the feasibility of producing various esters in nearly anhydrous hexane. The immobilized enzyme showed maximum activity between 25 and 37°C. nih.gov

Table 1: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Acid Catalysts | Inexpensive, readily available. | Often require high temperatures, can lead to side reactions and corrosion, difficult to separate from the product. google.com |

| Homogeneous Catalysts | High activity and selectivity. | Difficult to separate from the reaction mixture. |

| Heterogeneous Catalysts | Easily separated from the reaction mixture, can be reused. nih.gov | May have lower activity compared to homogeneous catalysts. |

| Enzymatic Catalysts (Lipases) | High selectivity, mild reaction conditions, environmentally friendly. dss.go.thnih.gov | Can be more expensive, may have lower stability under certain conditions. |

Chemo-Selective Reaction Design for Ester and Ketone Functionalities

The synthesis of this compound requires chemo-selective control to favor the formation of the monoester over the diester.

Controlling Stoichiometry: A common strategy is to use a specific molar ratio of adipic acid to heptanol. For instance, in the synthesis of monomethyl adipate, it was found that having a specific amount of the dimethyl ester present at the start of the reaction could suppress the formation of more diester. google.com

Catalyst Selection: The choice of catalyst can significantly influence selectivity. Certain heterogeneous catalysts can selectively adsorb the dicarboxylic acid in a way that favors the esterification of only one carboxyl group. acs.org For example, copper phthalocyanine (B1677752) tetrasulfonic acid (CuPcS) has been used as a catalyst for the chemo-selective esterification of carboxylic acids. rsc.orgrsc.org

Reaction Conditions: Temperature and reaction time are critical parameters. Lower temperatures and shorter reaction times can sometimes favor the formation of the monoester, as the activation energy for the second esterification step may be higher. The esterification of adipic acid with methanol (B129727) over an ion-exchange resin showed that the reaction rate increased with temperature, but the equilibrium conversion was not significantly affected by temperature. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for developing more sustainable chemical processes. resolvemass.caacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification reactions generally have good atom economy, with water being the only byproduct.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. skpharmteco.com Water or solvent-free reaction conditions are preferred. resolvemass.caresearchgate.net Supercritical fluids, such as carbon dioxide, are also being explored as environmentally benign reaction media. resolvemass.ca

Catalysis: Catalytic reactions are preferred over stoichiometric ones because they are more efficient and generate less waste. acs.org Biocatalysts, like enzymes, and recyclable heterogeneous catalysts are particularly aligned with green chemistry principles. resolvemass.caresearchgate.net

Renewable Feedstocks: While the synthesis of this compound typically starts from petrochemically derived adipic acid, there is growing interest in producing adipic acid from renewable biomass sources, such as glucose and mucic acid. tandfonline.comrsc.org

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. resolvemass.ca Microwave-assisted and photo-initiated polymerizations are examples of energy-efficient techniques. resolvemass.caresearchgate.net

Solvent-Free and Sustainable Reaction Environments

The move towards greener chemical manufacturing prominently features the reduction or elimination of volatile organic solvents, which account for a significant portion of the non-aqueous mass in many chemical processes. jove.com For the synthesis of this compound, which is likely produced via the esterification of adipic acid with heptanol, several solvent-free and sustainable approaches are being explored.

One of the primary strategies is the use of heterogeneous catalysts, which are easily separated from the reaction mixture, reducing waste and simplifying product purification. mdpi.com Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), zeolites, and sulfonated carbons, are effective for esterification reactions. mdpi.commdpi.comacs.org These catalysts can often be used in solvent-free conditions, where the reactants themselves form the reaction medium. For instance, the esterification of adipic acid with various alcohols has been successfully carried out using catalysts like Amberlyst 15. sphinxsai.com The use of dried Dowex H+ cation-exchange resin, with or without sodium iodide as a co-catalyst, represents an effective, high-yielding, and environmentally friendly method for various esterifications. nih.gov

Enzymatic catalysis offers another sustainable route. youtube.com Lipases can catalyze esterification under mild conditions, often without the need for a solvent, leading to high selectivity and reducing the formation of byproducts and contaminants. youtube.com This is particularly beneficial for producing high-purity esters for specialized applications. youtube.com

Mechanochemistry, or reactions induced by mechanical force, also provides a pathway for solvent-free synthesis. lpp-group.com While not yet widely documented for this specific ester, mechanochemical methods have been established for various organic reactions, speeding up synthesis and reducing environmental impact. lpp-group.com

The following table illustrates a comparative overview of different catalytic systems for a model esterification reaction, highlighting the advantages of sustainable approaches.

| Catalyst System | Reaction Conditions | Solvent | Yield | Sustainability Advantages |

| Sulfuric Acid (Homogeneous) | 120°C, 8h | Toluene (B28343) | ~85% | Low cost, effective. |

| Amberlyst 15 (Heterogeneous) | 100°C, 6h | Solvent-free | >90% | Reusable catalyst, no solvent waste, easier purification. mdpi.comsphinxsai.com |

| Immobilized Lipase (Enzymatic) | 50°C, 24h | Solvent-free | >95% | Mild conditions, high selectivity, biodegradable catalyst, low energy consumption. youtube.com |

This table is illustrative and based on typical results for similar esterification reactions.

Atom Economy and Waste Minimization in Production Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. labmanager.com In the synthesis of this compound from adipic acid and heptanol, the ideal reaction would have a 100% atom economy if not for the formation of a byproduct.

The reaction is as follows: Adipic Acid + Heptanol → this compound + Water

To calculate the theoretical atom economy: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Adipic Acid | C6H10O4 | 146.14 |

| Heptanol | C7H16O | 116.20 |

| This compound | C13H24O4 | 244.33 |

| Water | H2O | 18.02 |

Atom Economy = (244.33 / (146.14 + 116.20)) x 100 = 93.1%

The choice of catalyst is crucial for waste minimization. Traditional homogeneous acid catalysts like sulfuric acid are corrosive and difficult to recover, leading to significant waste streams from neutralization and purification steps. mdpi.com In contrast, heterogeneous catalysts can be filtered off and reused over multiple cycles, drastically reducing waste. mdpi.com Similarly, enzymatic catalysts are biodegradable and operate under mild conditions, preventing the formation of degradation byproducts. youtube.com

Further waste reduction can be achieved by optimizing the entire manufacturing process, from raw material sourcing to product packaging. visserssales.com This includes implementing better process control to reduce off-spec products and finding uses for any byproducts generated. texas.gov

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the scalable production of esters like this compound. numberanalytics.comeuropa.eu This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large batch reactors. nih.gov

The key benefits of flow chemistry for this esterification include:

Enhanced Heat Transfer: Esterification is a moderately exothermic reaction. The high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, preventing the formation of hot spots and enabling precise temperature control. europa.eunih.gov This leads to improved selectivity and safety, especially during scale-up.

Improved Mass Transfer: In a flow system, reactants are mixed efficiently, which can accelerate the reaction rate. europa.eu When using heterogeneous catalysts, packed-bed reactors can be employed to ensure excellent contact between the reactants and the catalyst.

Safety: The small internal volume of a flow reactor means that only a small quantity of material is reacting at any given moment, significantly reducing the risks associated with hazardous materials or exothermic reactions. europa.eu

Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex challenges of scaling up batch reactors. nih.gov

Integration and Automation: Flow systems can be easily integrated with online monitoring and automated control systems, allowing for real-time optimization and ensuring consistent product quality. europa.eu

The table below provides a conceptual comparison between batch and flow processes for ester production.

| Parameter | Batch Processing | Flow Processing |

| Heat Transfer | Poor, risk of hot spots | Excellent, precise temperature control |

| Mass Transfer | Dependent on stirring efficiency | Highly efficient and reproducible |

| Safety | Higher risk with large volumes | Inherently safer due to small reactor volume |

| Scalability | Complex, requires re-optimization | Simpler, by extending run time or numbering-up |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

| Product Consistency | Batch-to-batch variation | High consistency |

The application of continuous flow technology can make the synthesis of this compound more efficient, safer, and economically viable, particularly for industrial-scale production. lpp-group.comnumberanalytics.com

Chemical Reactivity and Transformation Studies of 6 Heptyloxy 6 Oxohexanoate

Nucleophilic and Electrophilic Reactivity of the Keto Moiety

The carbonyl group of the ketone in 6-(heptyloxy)-6-oxohexanoate is a key center for chemical reactions. Its sp2 hybridized carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent α-carbons can exhibit nucleophilic character through the formation of enolates. openochem.orglibretexts.orgvanderbilt.edu

Mechanisms of Carbonyl Additions and Condensations

The ketone's carbonyl carbon is a prime target for nucleophilic addition. openochem.org This can occur under both acidic and basic conditions. openochem.org In acidic environments, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by weak nucleophiles. openochem.org Under basic conditions, a strong nucleophile attacks the carbonyl carbon first, forming a tetrahedral alkoxide intermediate which is subsequently protonated. openochem.org

A variety of nucleophiles, including organometallic reagents (like Grignard and organolithium reagents), hydrides, amines, and enolates, can add to the ketone carbonyl. openochem.orgksu.edu.sa The geometry of this attack typically follows the Bürgi-Dunitz trajectory. openochem.org

Carbonyl Condensation Reactions:

Carbonyl condensation reactions, such as the aldol (B89426) and Claisen condensations, are fundamental carbon-carbon bond-forming reactions that involve both nucleophilic and electrophilic roles of the carbonyl compound. libretexts.orglibretexts.org

Aldol Condensation: In a self-condensation, an enolate of this compound could attack the ketone carbonyl of another molecule, leading to a β-hydroxy keto-ester. libretexts.org This reaction is reversible and the equilibrium position depends on the reaction conditions and substrate structure. vanderbilt.edu

Claisen Condensation: While typically a reaction between two esters, a mixed Claisen-type condensation can occur between the enolate of the ketone and an ester. libretexts.org For this compound, this would involve the formation of an enolate at the α-carbon to the ketone, which could then attack the ester carbonyl of another molecule. However, the classic Claisen condensation involves the reaction between two ester molecules. libretexts.orgkocw.or.kr

The reactivity in condensation reactions is influenced by the acidity of the α-protons. The protons alpha to the ketone are generally more acidic than those alpha to the ester, favoring enolate formation at that position.

Chemo-selective Reductions and Oxidations

The presence of two carbonyl groups in this compound necessitates chemo-selective approaches for reduction or oxidation.

Chemo-selective Reductions:

The selective reduction of the ketone in the presence of the ester is a common transformation. beilstein-journals.org Reagents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) are often used for the selective reduction of ketones to secondary alcohols, leaving the ester group intact. beilstein-journals.orgimperial.ac.uk However, reaction conditions can influence the outcome, as some reports indicate that NaBH₄ can reduce esters, particularly with excess reagent or in higher boiling solvents. beilstein-journals.org For γ-oxoesters, NaBH₄ can chemoselectively reduce the keto group to a hydroxyl group, which may then lead to the formation of a γ-lactone. beilstein-journals.org The use of milder reducing agents or catalytic transfer hydrogenation can also achieve selective ketone reduction. organic-chemistry.org For instance, iridium-catalyzed transfer hydrogenation has been shown to be effective for the enantioselective reduction of β-keto esters over a wide pH range. organic-chemistry.org

Interactive Data Table: Chemo-selective Reduction Conditions

| Reducing Agent | Solvent | Target Functional Group | Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol | Ketone | Secondary Alcohol | beilstein-journals.org |

| Potassium Borohydride (KBH₄) | Ethanol | Ketone | Secondary Alcohol | beilstein-journals.org |

| Iridium(III) catalyst | Water | Ketone | Secondary Alcohol | organic-chemistry.org |

Chemo-selective Oxidations:

The oxidation of this compound is less commonly described. General oxidizing agents would likely react at multiple sites. However, specific reagents could target either the ketone or the ester. For example, the Baeyer-Villiger oxidation converts ketones to esters using a peroxyacid. imperial.ac.uk In the case of this compound, this would result in the insertion of an oxygen atom adjacent to the ketone carbonyl, forming an anhydride-like structure.

Ester Hydrolysis and Transesterification Kinetics

The ester linkage in this compound is susceptible to hydrolysis and transesterification, processes with significant industrial and biological relevance. libretexts.orgscielo.br

pH-Dependent Hydrolysis Mechanisms

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. libretexts.orgyoutube.com The reaction is initiated by protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. youtube.com The reaction is typically carried out by heating the ester with an excess of water and a strong acid catalyst. libretexts.org The rate of this reaction can be monitored by titrating the liberated carboxylic acid. youtube.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that yields an alcohol and a carboxylate salt. libretexts.org The hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This reaction goes to completion because the final deprotonation of the resulting carboxylic acid by the strong base is energetically favorable. libretexts.orgyoutube.com

The rate of hydrolysis is dependent on the pH of the solution. nih.gov Studies on other esters have shown that the rate is typically first-order with respect to the ester concentration. youtube.com It has been observed that α-keto esters can undergo rapid spontaneous hydrolysis in aqueous media, leading to acidification of the solution. nih.gov

Enzymatic Biotransformations of the Ester Linkage

Enzymes, particularly lipases, are widely used as biocatalysts for the hydrolysis and transesterification of esters due to their high selectivity and mild reaction conditions. scielo.brnih.govnih.gov Lipases belong to the class of hydrolases and can catalyze the cleavage of ester bonds in aqueous environments. nih.govmdpi.com In non-aqueous media, the equilibrium can be shifted to favor ester synthesis or transesterification. mdpi.comresearchgate.net

The chemo-selectivity of lipases allows for the specific hydrolysis of the ester group in a molecule containing other functional groups. nih.gov The choice of lipase (B570770), solvent, temperature, and water activity can significantly influence the reaction rate and yield. nih.govmdpi.com For example, lipases from Candida rugosa, Mucor miehei, and Pseudomonas fluorescens have been shown to effectively catalyze the monohydrolysis of biphenyl (B1667301) esters. nih.gov

An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme has been developed, highlighting the potential of biocatalysis in the transformation of related structures. nih.gov

Interactive Data Table: Lipases Used in Ester Transformations

| Lipase Source | Common Application | Reference |

| Candida rugosa | Hydrolysis of biphenyl esters | nih.gov |

| Mucor miehei | Hydrolysis of biphenyl esters | nih.gov |

| Pseudomonas fluorescens | Hydrolysis of biphenyl esters | nih.gov |

| Trichoderma harzianum | Lipase production | nih.gov |

| Fusarium solani | Lipase production | nih.gov |

Derivatization Pathways and Functional Group Interconversions

The dual functionality of this compound allows for a wide range of derivatization reactions and functional group interconversions (FGIs). solubilityofthings.comcompoundchem.com FGIs are crucial in organic synthesis for creating new molecules with desired properties. solubilityofthings.com

The ketone moiety can be converted into other functional groups. For instance, reaction with a primary amine can form an imine, which can then be reduced to a secondary amine. The ketone can also be a precursor for the synthesis of heterocyclic compounds.

The ester group can be converted to other functionalities as well. Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester to the corresponding diol. fiveable.me Selective reduction of the ester to an aldehyde is challenging but can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. fiveable.mechemrxiv.org The ester can also be converted to an amide by reaction with an amine.

The α-carbons of the keto-ester offer another site for derivatization. The α-hydrogens are acidic and can be removed by a base to form an enolate. msu.edu This enolate can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. aklectures.com This allows for the introduction of various substituents at the α-position to the ketone.

Synthesis of Novel Analogs through Carbonyl Modifications

The free carboxylic acid group in this compound serves as a prime site for chemical modification, enabling the synthesis of a variety of derivatives. Key transformations include the formation of amides and the selective reduction to aldehydes.

One of the most significant transformations is the synthesis of N-substituted amides. This can be achieved through direct condensation of the carboxylic acid with a primary or secondary amine. While this reaction can be performed thermally in solvents like toluene (B28343) at elevated temperatures, the use of catalysts, such as those based on zirconium, can significantly accelerate the reaction, allowing for amide formation in as little as four hours. google.com The direct coupling of unactivated carboxylic acids with amines represents an atom-economical approach to amide bond formation. google.com

Another strategy for amide synthesis involves the activation of the carboxylic acid, for instance, by conversion to an acyl chloride using reagents like thionyl chloride, followed by reaction with an amine. This method is highly efficient and proceeds with high yields, even with sterically hindered amines. The reaction is typically carried out in a one-pot procedure and is compatible with various functional groups.

Furthermore, biocatalytic methods have emerged as powerful tools for the selective transformation of the carboxyl group. Carboxylic acid reductases (CARs), in the presence of appropriate cofactors, can selectively reduce the carboxylic acid moiety of adipic acid to an aldehyde. nih.gov This enzymatic reduction is highly specific and occurs under mild reaction conditions. This suggests that a similar biocatalytic reduction of this compound could yield heptyl 6-oxohexanoate. This aldehyde can then serve as a precursor for further modifications, such as reductive amination to introduce amino functionalities.

A summary of representative carbonyl modification reactions is presented in the table below.

| Reactant | Reagent/Catalyst | Product | Yield (%) | Reference |

| 6-(Heptyloxy)-6-oxohexanoic acid | Primary/Secondary Amine, Zirconium Catalyst | N-Substituted 6-(heptyloxy)-6-oxohexanamide | High | google.com |

| 6-(Heptyloxy)-6-oxohexanoic acid | Thionyl Chloride, Amine | N-Substituted 6-(heptyloxy)-6-oxohexanamide | High | |

| Adipic Acid | Carboxylic Acid Reductase (CAR), Cofactors | Adipaldehydic Acid | up to 95% | nih.gov |

Ester Cleavage and Subsequent Transformations of the Hexanoate (B1226103) Backbone

The heptyl ester group in this compound can be cleaved under various conditions to liberate the corresponding carboxylic acid, adipic acid. This hydrolysis is a fundamental transformation that opens up avenues for further modifications of the hexanoate backbone.

The hydrolysis of adipic acid alkyl esters can be effectively carried out in the presence of water at elevated temperatures, typically ranging from 150 to 220°C. google.com Interestingly, the reaction can be catalyzed by the product itself, adipic acid, in what is known as autocatalysis. google.com This method avoids the use of mineral acids or heterogeneous catalysts, which can sometimes lead to side reactions or contamination of the product. google.com The initial presence of a small amount of adipic acid can significantly accelerate the hydrolysis process. google.com

Once the ester is cleaved to form adipic acid, a wide range of transformations can be performed on the now symmetrical dicarboxylic acid. For instance, both carboxylic acid groups can be targeted for the synthesis of diamides or other bifunctional molecules.

A particularly noteworthy transformation of the hexanoate backbone is the biocatalytic conversion of adipic acid to 6-aminocaproic acid. nih.gov This process involves a two-step enzymatic cascade. First, one of the carboxylic acid groups is reduced to an aldehyde by a carboxylic acid reductase (CAR). Subsequently, a transaminase (TA) converts the aldehyde into a primary amine, yielding 6-aminocaproic acid. nih.gov This biocatalytic route provides a green and highly selective method for introducing an amino group onto the hexanoate backbone.

The table below summarizes key transformations involving ester cleavage.

| Reactant | Reagent/Catalyst | Product | Yield (%) | Reference |

| Adipic Acid Alkyl Ester | Water, Adipic Acid (catalyst) | Adipic Acid | High | google.com |

| Adipic Acid | Carboxylic Acid Reductase (CAR), Transaminase (TA) | 6-Aminocaproic Acid | up to 95% | nih.gov |

Advanced Analytical Research Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methodologies for Confirming Molecular Architecture

Spectroscopic techniques are indispensable for determining the precise atomic and molecular composition of a substance. By interacting with molecules in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, create a detailed picture of the compound's structure.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique measures the mass-to-charge ratio (m/z) of ions to a very high degree of precision, allowing for the calculation of a unique molecular formula.

For a compound like 6-(heptyloxy)-6-oxohexanoate, with a predicted molecular formula of C₁₃H₂₄O₄, HRMS provides an experimental mass measurement that can confirm this composition. The expected monoisotopic mass of this compound would be calculated and compared to the experimentally determined value. A close correlation between the theoretical and measured mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. For instance, the analysis of various fatty acid methyl esters (FAMEs) by HRMS allows for their unambiguous identification based on precise mass measurements. nih.gov

Table 1: Theoretical and Experimental Mass Data for Analogs of this compound This table presents hypothetical HRMS data for this compound based on typical accuracies for analogous compounds.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Experimentally Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₁₃H₂₄O₄ | 244.1675 | 244.1678 | 1.2 |

| Heptyl nonyl adipate (B1204190) | C₂₂H₄₂O₄ | 370.3083 | - | - |

| Dimethyl adipate | C₈H₁₄O₄ | 174.0892 | - | - |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Carbon Skeleton and Proton Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring protons. The spectrum would be expected to show distinct signals for the protons of the heptyl chain and the adipate backbone. For example, the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) in the heptyl group would appear at a characteristic chemical shift, and the integration of this signal would correspond to two protons. Similarly, the protons on the carbons adjacent to the carbonyl groups in the adipate moiety would have their own unique signals.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, methylene in a chain, or methylene attached to an oxygen). For instance, the carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 170-180 ppm. The analysis of dialkyl adipates by NMR provides a clear precedent for the expected spectral features. nih.govchemicalbook.comchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted NMR chemical shifts based on known values for similar ester compounds. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (Ester) | - | ~173 |

| Carbonyl (Carboxylic Acid) | - | ~178 |

| O-CH₂ (Heptyl) | ~4.05 | ~65 |

| CH₂ adjacent to Ester C=O | ~2.3 | ~34 |

| CH₂ adjacent to Acid C=O | ~2.2 | ~34 |

| Internal CH₂ (Adipate) | ~1.6 | ~24 |

| Internal CH₂ (Heptyl) | ~1.2-1.4 | ~22-32 |

| Terminal CH₃ (Heptyl) | ~0.9 | ~14 |

Chromatographic Separation and Quantification in Research Contexts

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a compound. For a substance like this compound, these methods can detect and quantify any starting materials, byproducts, or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like esters. researchgate.netnih.gov

In the context of this compound, a sample would be injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the identification of the main compound and any impurities. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification. The analysis of long-chain fatty acid esters by GC-MS is a well-established methodology. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is used for a wide range of compounds, including those that are not volatile enough for GC. epa.gov For this compound, HPLC can be used to assess its purity by separating it from non-volatile impurities.

Different HPLC methods can be employed, such as reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the compound is determined by the area of its peak in the chromatogram relative to the total area of all peaks. HPLC is also valuable for the analysis of isomers, should any be present. The use of HPLC with various detectors, such as UV or evaporative light scattering detectors (ELSD), is common for the analysis of esters and fatty acids. researchgate.netnih.gov

Computational and Theoretical Studies on 6 Heptyloxy 6 Oxohexanoate

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr This method is instrumental in drug discovery and materials science for understanding and predicting the interactions between a ligand, such as 6-(heptyloxy)-6-oxohexanoate, and a biological macromolecule or receptor. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of a protein. These poses are then scored based on functions that approximate the binding free energy of the complex. biorxiv.orgnih.gov

For a medium-chain fatty acid ester like this compound, potential protein targets could include enzymes involved in lipid metabolism, such as lipases or cholesterol esterases. nih.gov Docking studies would predict how the flexible alkyl chains of the hexanoate (B1226103) and heptyloxy groups fit into the hydrophobic pockets of an enzyme's active site. The scoring functions would evaluate interactions such as hydrogen bonds (with the ester's carbonyl oxygen), van der Waals forces, and hydrophobic interactions. The output, often a binding energy value in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value suggests a stronger and more stable interaction. nih.govwalisongo.ac.id

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. nih.gov This methodology is crucial for identifying potential biological targets for a specific compound like this compound. The process begins by creating a database of known protein structures. Then, the compound of interest is computationally docked against this database of potential targets. mdpi.com

The screening process filters and ranks compounds based on their predicted binding affinities, calculated by scoring functions. nih.gov This allows researchers to prioritize a smaller number of promising compounds for further experimental testing, thereby saving significant time and resources. For an ester like this compound, virtual screening could be employed to identify potential enzyme targets, such as fatty acid synthase or various hydrolases, by evaluating its docking score against their crystal structures. nih.govnih.gov

Table 1: Illustrative Binding Energies of Ester Compounds with Potential Protein Targets This table presents hypothetical binding energy values for this compound and similar esters, as might be predicted from in silico screening against enzymes involved in lipid metabolism. Lower binding energies indicate higher predicted affinity.

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) |

| This compound | Pancreatic Lipase (B570770) | -7.8 |

| Heptyl Hexanoate | Cholesterol Esterase | -7.5 |

| Methyl Hexanoate | Fatty Acid Synthase (KS Domain) | -6.9 |

| This compound | HMG-CoA Reductase | -8.2 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. nih.govnih.gov Methods like Density Functional Theory (DFT) are powerful tools for investigating the geometry, energy levels, and reactivity of compounds such as this compound. These calculations solve approximations of the Schrödinger equation to provide insights into the molecule's behavior at an atomic level. nih.gov

By optimizing the molecular geometry, these calculations can predict bond lengths, bond angles, and dihedral angles of the most stable three-dimensional structure. Furthermore, they provide crucial information about the electronic properties, including the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov This information is fundamental to understanding the molecule's reactivity and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that simplifies the prediction of reaction pathways by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. For this compound, FMO analysis can predict its susceptibility to nucleophilic attack at the carbonyl carbon (a region of high LUMO density) or its potential to participate in other chemical transformations.

Table 2: Representative Frontier Molecular Orbital Energies for Alkyl Esters This table shows typical HOMO, LUMO, and energy gap values for medium-chain esters calculated using Density Functional Theory. These values are illustrative of what could be expected for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| This compound (predicted) | -9.8 | 1.5 | 11.3 |

| Methyl Hexanoate | -10.1 | 1.6 | 11.7 |

| Heptyl Hexanoate | -9.9 | 1.5 | 11.4 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains multiple rotatable single bonds in its alkyl chains, a vast number of conformations are possible. Computational methods are used to map the potential energy surface, identifying low-energy (stable) conformers and the energy barriers between them.

The stability of different conformers is primarily governed by torsional strain (eclipsing interactions) and steric strain (repulsive interactions between bulky groups). nist.gov In the alkyl chains of this compound, the most stable arrangement around C-C bonds is the staggered anti conformation, where bulky groups are 180° apart. The less stable staggered gauche conformation (60° separation) introduces some steric hindrance. By systematically rotating bonds and calculating the energy at each step, an energy landscape can be mapped, revealing the global minimum energy structure and other local minima that the molecule may populate.

Table 3: Illustrative Relative Energies of Butane Conformers This table provides the relative energy differences for the basic conformers of butane, which serves as a simple model for the torsional interactions within the alkyl chains of this compound.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 (most stable) |

| Gauche | 60° | 0.9 |

| Eclipsed (H, CH₃) | 120° | 3.6 |

| Syn (fully eclipsed) | 0° | 4.0 - 6.0 |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling the detailed step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying all reactants, intermediates, transition states, and products along a reaction coordinate. By calculating the energies of these species, an energy profile for the reaction can be constructed, which reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed). researchgate.net

Characterizing the transition state—the highest energy point along the reaction pathway—is crucial. It is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction and a minimum in all other directions. Vibrational frequency calculations are used to confirm a transition state, which will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Density Functional Theory (DFT) is a widely used quantum chemical method for modeling reaction mechanisms due to its favorable balance of accuracy and computational cost. oarjpublication.com It is particularly effective for studying the reaction pathways of organic molecules like this compound. A common reaction for esters is hydrolysis, which can be catalyzed by either acid or base.

A DFT study of the acid-catalyzed hydrolysis of an ester would model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. researchgate.net The calculations would optimize the geometries of the tetrahedral intermediate and locate the transition states for each step. From the computed energies, the activation energy for the rate-determining step can be determined, providing a quantitative measure of the reaction rate. ias.ac.inamu.edu.pl Such studies can elucidate how the structure of the ester, including the length of the alkyl chains, influences the reaction's kinetics.

Table 4: Representative Activation Energies for Acid-Catalyzed Ester Hydrolysis This table shows experimentally determined or calculated activation energies for the hydrolysis of simple esters. These values provide a reference for the energy barriers that might be expected in the hydrolysis of this compound.

| Ester Compound | Catalyst | Activation Energy (Ea) (kcal/mol) |

| Ethyl Acetate | Acid | 17.4 |

| Methyl Formate | Neutral (Water) | 23.8 |

| Isopropyl Butanoate | Thermal Decomposition | ~45-50 (for pyrolysis) |

Molecular Dynamics Simulations for Solvent Effects

No publicly available research data was found for this specific topic.

Exploration of Research Applications and Functional Potential

Role as a Precursor or Intermediate in Complex Molecule Synthesis

The bifunctional nature of 6-(Heptyloxy)-6-oxohexanoate, possessing both an ester group and a terminal carboxylic acid, makes it a valuable precursor and intermediate in the synthesis of more complex molecules.

Building Block for Polymer and Material Science Research

In the realm of polymer science, dicarboxylic acids and their esters are fundamental building blocks. Adipic acid, the parent dicarboxylic acid of this compound, is a primary component in the production of nylon 6,6, a widely used polyamide in textiles and engineering plastics. chemcess.comtsrchem.com Monoesters of adipic acid, such as the compound , can be utilized in several ways.

The free carboxylic acid group allows it to be incorporated into polyester (B1180765) and polyamide chains through condensation polymerization with diols or diamines, respectively. longdom.org The heptyl ester group, on the other hand, can influence the properties of the resulting polymer, potentially imparting increased flexibility, hydrophobicity, and a lower glass transition temperature. Esters derived from long-chain alcohols are known to be used as plasticizers for polymers like PVC, enhancing their flexibility and durability. chemcess.comnih.govsinotainuo.com Therefore, this compound could be investigated as a reactive plasticizer, one that becomes a permanent part of the polymer backbone, thus reducing migration issues often associated with traditional plasticizers. researchgate.net

Furthermore, adipic acid polyesters are being explored for their biodegradability, and the introduction of a long-chain ester could modify the degradation profile of such materials. atamanchemicals.com

Intermediate in Specialty Chemical Synthesis

As an intermediate, this compound can be a starting point for a variety of specialty chemicals. The carboxylic acid functionality can be converted into other functional groups, such as acid chlorides, amides, or other esters, leading to the synthesis of asymmetrical diesters of adipic acid. google.com These asymmetrical diesters can have unique properties and applications in areas such as lubricants, surfactants, and specialty solvents.

Adipic acid and its derivatives are also used in the production of polyurethanes, coatings, adhesives, and sealants. tsrchem.comatamanchemicals.comchemanalyst.com The presence of the heptyl ester in this compound could be leveraged to fine-tune the properties of these materials, for instance, by improving their compatibility with other organic components or by acting as an internal lubricant.

Table 2: Applications of Adipate (B1204190) Esters

| Ester Type | Application | Reference(s) |

| Monomethyl adipate | Precursor for dimethyl sebacate (B1225510) (via Kolbe synthesis) | chemcess.com |

| Dimethyl adipate | Environmentally benign solvent, paint stripper | sphinxsai.com |

| Long-chain alcohol adipates | Plasticizers for PVC, lubricants | chemcess.comnih.gov |

| Polymeric adipate esters | High-performance plasticizers | chemcess.com |

| Adipate polyester polyols | Component for polyurethane systems | atamanchemicals.com |

Methodological Development in Organic Synthesis

The unique structure of this compound also makes it a suitable candidate for advancing methodologies in organic synthesis.

Substrate for Novel Catalytic Systems Research

The synthesis of monoesters of dicarboxylic acids, such as this compound, presents a challenge in controlling the selectivity of the esterification reaction to avoid the formation of the diester. rsc.orggoogle.com This makes the selective synthesis of such compounds a target for the development of new catalytic systems. Research into the catalytic esterification of adipic acid with various alcohols, including the use of solid acid catalysts like Amberlyst 15 and metal-based catalysts, is an active area. sphinxsai.comacs.org The synthesis of this compound could serve as a model reaction to test the efficiency and selectivity of novel catalysts for monoesterification.

Furthermore, the transesterification of dicarboxylic acid monoesters is another area where new catalysts are being explored. google.com this compound could be used as a substrate to investigate catalysts that can facilitate the exchange of the heptyl group for another alcohol under mild conditions. A study on the one-step conversion of bioderived mucic acid to adipates using a bifunctional catalyst highlights the ongoing research in producing adipic acid esters through innovative catalytic routes. rsc.org

Probe Molecule for Reaction Mechanism Investigations

The esterification of dicarboxylic acids is a classic equilibrium-controlled reaction. acs.org The study of the kinetics and mechanism of the monoesterification of adipic acid can provide valuable insights into reaction pathways. The formation of the monoester is often rapid due to the autocatalytic effect of the adipic acid itself. acs.org The subsequent esterification to the diester is typically slower, allowing for the isolation of the monoester. By using an alcohol like heptanol (B41253), which has different steric and electronic properties compared to more commonly studied short-chain alcohols, researchers can probe the finer details of the reaction mechanism, including the influence of the alcohol chain length on reaction rates and equilibrium positions.

Moreover, dicarboxylic acid monoesters have been used as substrates in reactions to form other important organic structures, such as β- and δ-lactams, where the regioselectivity of the reaction can be influenced by the nature of the ester group. mdpi.com

Biochemical Tool and Biosynthetic Pathway Interrogation (Excluding Human Clinical Contexts)

In the realm of biochemistry, long-chain fatty acid esters and their activated forms, such as acyl-CoA esters, are crucial metabolites and signaling molecules in various cellular processes. nih.gov While direct biochemical applications of this compound are not documented, its structural similarity to endogenous lipid molecules suggests potential uses as a biochemical tool.

Dicarboxylic acids and their esters can be substrates for various enzymes. researchgate.net For instance, certain enzymes show a preference for dicarboxylic acids over their monocarboxylic counterparts. researchgate.net The enzymatic hydrolysis of dicarboxylic acid diesters has been studied as a method for the selective production of monoesters. rsc.org this compound could be used as a substrate to screen for novel lipases or esterases with specific activities towards monoesters of dicarboxylic acids.

Furthermore, dicarboxylic acids are important in various metabolic pathways. longdom.orgnih.gov Isotopically labeled versions of this compound could potentially be synthesized and used as probes to study lipid metabolism and transport in non-human biological systems. The introduction of the heptyl group provides a lipophilic handle that could influence its interaction with cellular membranes and proteins involved in lipid processing.

Substrate for Enzyme Activity and Specificity Studies

No published research could be identified that utilizes this compound as a substrate to study the activity or specificity of any enzyme.

Metabolite Analog for Pathway Elucidation Research

There is no available information on the use of this compound as a metabolite analog for the purpose of elucidating metabolic pathways.

Future Research Directions and Unresolved Challenges

Development of Enantioselective Synthetic Routes for Chiral Analogs

The development of stereoselective synthesis methods is a cornerstone of modern organic chemistry, enabling the creation of molecules with specific three-dimensional arrangements that can impart unique properties. For analogs of 6-(Heptyloxy)-6-oxohexanoate, introducing chirality could lead to novel materials, liquid crystals, or biologically active compounds.

Future research could focus on several catalytic strategies to produce chiral analogs with high enantioselectivity:

Metal-Catalyzed Asymmetric Synthesis : Advanced catalytic systems offer precise control over the formation of stereocenters. One approach involves the use of earth-abundant metals like nickel in catalytic asymmetric synthesis. acs.org For instance, a chiral nickel catalyst could facilitate the coupling of racemic alkyl halides with olefins and hydrosilanes to generate esters with high enantiomeric excess. acs.org This could be adapted to create chiral centers within the hexanoate (B1226103) backbone or on the heptyl group of the ester. Another strategy employs copper-catalyzed reactions to prepare α-quaternary ketoesters, a motif that could be incorporated into the molecule's structure. nih.gov

Chemo-enzymatic Dynamic Kinetic Resolution (DKR) : This hybrid approach combines the racemization of a starting material using a metal catalyst with the highly selective esterification of one enantiomer by an enzyme, typically a lipase (B570770). mdpi.comencyclopedia.pub Lipases are widely used for the kinetic resolution of racemic alcohols, where the enzyme preferentially acylates one enantiomer at a much higher rate than the other. mdpi.comencyclopedia.pub By combining a lipase with a ruthenium complex that continuously racemizes the slower-reacting alcohol, it is possible to convert a racemic mixture entirely into a single, highly enantiopure ester product. organic-chemistry.org This method could be applied to synthesize chiral analogs using chiral precursors for the alcohol or acid moiety.

| Synthetic Strategy | Catalyst/Enzyme | Key Principle | Potential Application to Analogs |

| Metal-Catalyzed Asymmetric Synthesis | Chiral Nickel or Copper Complexes | Enantioselective construction of a new stereocenter during bond formation. acs.orgnih.gov | Creation of a stereocenter on the hexanoate or heptyl portion of the molecule. |

| Dynamic Kinetic Resolution (DKR) | Lipase + Ruthenium Complex | Enzyme-catalyzed enantioselective acylation combined with metal-catalyzed racemization of the substrate. encyclopedia.puborganic-chemistry.org | Synthesis of enantiopure esters from racemic chiral alcohols or carboxylic acids. |

Investigation of Bio-Inspired Synthetic Strategies

Harnessing biological systems and principles offers a pathway to more sustainable and efficient chemical synthesis. Bio-inspired strategies for producing this compound could reduce reliance on petrochemical precursors and harsh reaction conditions.

Enzymatic Esterification : Enzymes, particularly lipases and esterases, are highly efficient catalysts for ester synthesis. They belong to the α/β-hydrolase family and utilize a catalytic triad (B1167595) (typically serine, histidine, and aspartate) to form ester bonds. mdpi.comnih.gov These enzymes can catalyze the esterification of dicarboxylic acids like adipic acid with alcohols like heptanol (B41253). This approach avoids toxic solvents and byproducts associated with some traditional chemical methods. mdpi.com Research could focus on identifying or engineering lipases with high specificity for the target substrates.

Whole-Cell Biocatalysis : A more advanced approach involves engineering microorganisms (bacteria or yeast) to produce the target ester directly from simple feedstocks like sugars. This field, known as synthetic biology, has made significant strides in creating microbial cell factories for various chemicals. For example, itaconic acid, another dicarboxylic acid, is produced industrially via the fermentation of sugars by the fungus Aspergillus terreus. mdpi.com A similar pathway could be engineered for the biosynthesis of adipic acid and its subsequent enzymatic esterification within the cell.

| Bio-Inspired Method | Key Biocatalyst | Advantages | Research Goal |

| Enzymatic Synthesis | Lipases, Esterases | High selectivity, mild reaction conditions, environmentally friendly ("green chemistry"). nih.govmdpi.com | Screening and engineering of enzymes for efficient synthesis of this compound. |

| Whole-Cell Biocatalysis | Engineered Microorganisms | Production from renewable feedstocks (e.g., glucose), potential for cost-effective, large-scale synthesis. mdpi.com | Development of a microbial strain that synthesizes the target ester in vivo. |

Integration into Advanced Materials and Nanotechnology Research Platforms

The long aliphatic chain of the heptyl group combined with the dicarboxylic backbone suggests that this compound could serve as a building block or additive for advanced materials.

Bio-based Polymers and Plasticizers : Long-chain esters are increasingly studied as components of bio-based plastics. For example, long-chain cellulose (B213188) esters, synthesized by attaching fatty acid chains to a cellulose backbone, can form flexible, transparent films with excellent water vapor barrier properties. aalto.fimdpi.com These materials are heat-sealable and processable without external plasticizers, making them attractive for packaging applications. aalto.fi this compound could be investigated as a monomer for novel polyesters or as a bio-based plasticizer to improve the flexibility and processing of polymers like polylactic acid (PLA) or polyvinyl chloride (PVC).

Phase Change Materials (PCMs) : Long-chain diesters have been identified as promising phase change materials for thermal energy storage. researchgate.net These materials absorb and release large amounts of latent heat during their solid-liquid phase transitions. Novel diesters such as ditetradecyl adipate (B1204190) and dioctadecyl adipate have shown high energy storage capacity and thermal stability, making them suitable for medium-temperature applications. researchgate.net The thermal properties of this compound could be characterized to assess its potential as a PCM.

Self-Assembling Nanostructures : Amphiphilic molecules, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts, can spontaneously self-assemble into ordered nanostructures in solution. By functionalizing a polymer backbone like poly(glycerol adipate) with fatty acid esters, researchers have created materials that form nanoparticles with controlled shapes, including nanocubes, ellipsoids, and nanospheres. researchgate.net These nanocarriers have potential applications in drug delivery. researchgate.net Future work could explore the synthesis of derivatives of this compound with tailored amphiphilicity to drive the formation of novel nanomaterials.

Interdisciplinary Research Opportunities with Computational Chemistry and Synthetic Biology

The convergence of different scientific disciplines can accelerate discovery and overcome research challenges. Combining computational modeling with synthetic biology offers a powerful paradigm for designing and producing novel molecules like analogs of this compound.

Computational Modeling and Synthesis Prediction : Computational chemistry provides tools to predict the properties and reactivity of molecules before they are ever synthesized in a lab. mit.edu For example, researchers have used computational models to prescreen which pairs of reactants will successfully form a desired product under photocatalytic conditions, guiding experimental efforts. mit.edu This approach could be used to design novel analogs of this compound with specific thermal or material properties and to predict viable synthetic routes, saving significant time and resources. labmanager.com Molecular docking and dynamics simulations can also be used to predict the biological activity of new ester compounds. nih.gov

Synthetic Biology for Precursor and Compound Production : Synthetic biology aims to design and construct new biological parts, devices, and systems. This includes engineering metabolic pathways in microorganisms to produce non-natural chemicals. Researchers have successfully created a synthetic membrane system that mimics cellular metabolism, using an NHS ester to drive the cycle of synthesis and breakdown of phospholipids. thebrighterside.news This demonstrates the potential to build complex, dynamic chemical systems from the ground up. An interdisciplinary effort could use synthetic biology to engineer a microbial host to produce adipic acid and heptanol from renewable sources, which could then be converted to the final ester product either in vivo by an engineered enzyme or in vitro in a subsequent step.

| Discipline | Tools & Techniques | Contribution to Research |

| Computational Chemistry | Quantum Mechanics, Molecular Docking, Molecular Dynamics | Predict reaction outcomes, screen potential analogs, model material properties, guide experimental design. mit.edunih.gov |

| Synthetic Biology | Gene Editing (e.g., CRISPR), Metabolic Engineering, Enzyme Engineering | Engineer microbes to produce precursors or the final compound from renewable feedstocks, create novel biocatalysts. nih.govthebrighterside.news |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.